molecular formula C9H13N3OS B11799641 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B11799641
M. Wt: 211.29 g/mol
InChI Key: CCAMHDBPQLKUPB-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are further substituted with an ethylthio group at the 2-position and a hydroxyl group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the reaction of ethyl cyanoacetate with thiourea to form an intermediate, which is then subjected to cyclization with suitable reagents to yield the desired pyridopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and the use of catalysts to enhance reaction efficiency. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the pyrido[4,3-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol demonstrate effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 4 to 20 µmol/L, suggesting a potent antimicrobial effect that may surpass traditional antibiotics like cefotaxime .

CompoundMIC (µmol/L)Bacterial Strain
Compound A4–12Staphylococcus aureus
Compound B6–15Escherichia coli

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays conducted on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) revealed significant cytotoxicity with IC50 values of approximately 12.5 µM and 15.0 µM respectively. These findings suggest that this compound could serve as a lead for the development of new anticancer agents .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In vitro results showed a reduction in these markers when treated with the compound, highlighting its potential therapeutic applications in inflammatory diseases .

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Case Study on Anticancer Activity

In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. These findings support the compound's role as a potential anticancer agent .

Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary assessments .

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group and the hydroxyl group at specific positions enhances its reactivity and potential as a therapeutic agent .

Biological Activity

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol (CAS Number: 1710472-14-2) is a heterocyclic compound notable for its unique bicyclic structure that integrates elements of both pyridine and pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.

Chemical Structure and Properties

The compound's molecular formula is C9H13N3OSC_9H_{13}N_3OS, with a molecular weight of approximately 211.29 g/mol. The presence of the ethylthio group enhances its solubility and biological activity. The hydroxyl (-OH) functional groups contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC9H13N3OSC_9H_{13}N_3OS
Molecular Weight211.29 g/mol
CAS Number1710472-14-2

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to disrupt microtubule dynamics, which are crucial for cell division. This disruption can lead to apoptosis in cancer cells. Additionally, the compound has shown promise in inhibiting specific enzymes involved in cancer progression and proliferation .

Mechanisms of Action:

  • Microtubule Disruption: The compound interferes with the normal function of microtubules during mitosis.
  • Enzyme Inhibition: It targets enzymes that are critical in cancer cell survival and proliferation.

Interaction with Biological Macromolecules

Studies have demonstrated that this compound can form hydrogen bonds and hydrophobic interactions with proteins involved in cancer pathways. This suggests its potential as a scaffold for designing more potent inhibitors targeting specific cancer-related proteins .

Case Studies and Research Findings

  • Synthesis and Evaluation:
    • Various synthetic pathways have been explored for the production of this compound. Notably, it can be synthesized through multicomponent reactions involving ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate .
    • In vitro studies show that the compound exhibits significant cytotoxicity against various cancer cell lines.
  • Comparative Analysis with Similar Compounds:
    • A comparative analysis reveals that compounds structurally similar to this compound often lack the same level of biological activity due to differences in their substituents and structural features.
Compound NameStructural FeaturesUnique Aspects
5,6-Dihydro-4H-pyrido[4,3-b]indoleIndole ring fused with pyridineKnown for neuroprotective effects
5-Amino-7-methylpyrimido[4,5-b]indoleContains amino groupExhibits anti-inflammatory properties
4-(Ethylthio)-6-methylpyrimidineMethyl substitution on pyrimidineEnhanced lipophilicity compared to others
7-Hydroxy-5-methylpyrimido[4,5-b]indoleHydroxy group presentPotentially better solubility and bioavailability

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

2-ethylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3OS/c1-2-14-9-11-7-3-4-10-5-6(7)8(13)12-9/h10H,2-5H2,1H3,(H,11,12,13)

InChI Key

CCAMHDBPQLKUPB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(CNCC2)C(=O)N1

Origin of Product

United States

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